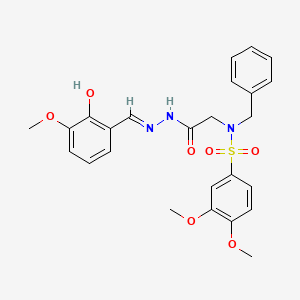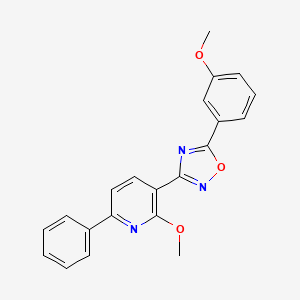
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of oxadiazole compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the expression of certain proteins involved in cancer cell proliferation and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antibacterial activity may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and animals. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, it has been found to reduce bacterial growth and inhibit the formation of biofilms.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. In addition, its relatively simple synthesis method and high yield make it an attractive compound for large-scale synthesis. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biological activities. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in water to make it more suitable for certain experiments.
Synthesis Methods
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphoryl chloride to form the oxadiazole ring. The yield of this synthesis method is reported to be around 50-60%.
Scientific Research Applications
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, it has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
5-(3-methoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-25-16-10-6-9-15(13-16)20-23-19(24-27-20)17-11-12-18(22-21(17)26-2)14-7-4-3-5-8-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHACUTWPUHVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


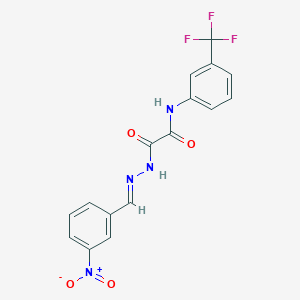
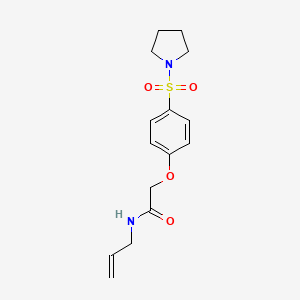
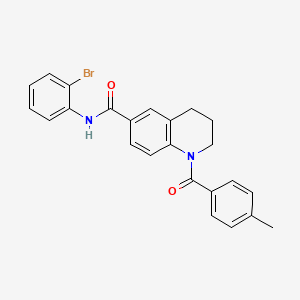

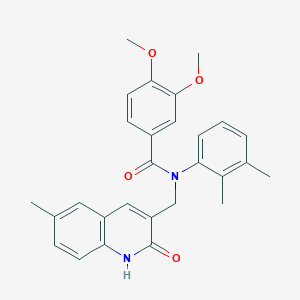




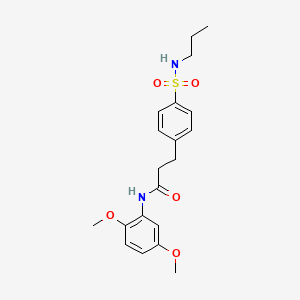
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)
